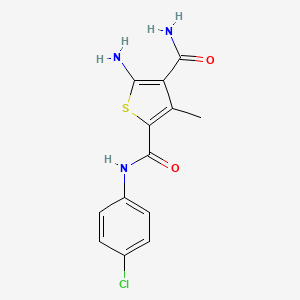
N-(2-bromo-4-nitrophenyl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromo-4-nitrophenyl)-4-methylbenzamide, also known as BNMPB, is a chemical compound that has been extensively studied for its applications in scientific research. It is a potent blocker of the chloride channel, making it a useful tool for investigating the role of chloride channels in various biological processes.
Applications De Recherche Scientifique
N-(2-bromo-4-nitrophenyl)-4-methylbenzamide has been used in a variety of scientific research applications, including the study of ion channels, synaptic transmission, and neurotransmitter release. It has been shown to selectively block the chloride channels in the central nervous system, making it a useful tool for investigating the role of chloride channels in neuronal excitability and synaptic transmission. N-(2-bromo-4-nitrophenyl)-4-methylbenzamide has also been used to investigate the role of chloride channels in the regulation of insulin secretion in pancreatic beta cells.
Mécanisme D'action
N-(2-bromo-4-nitrophenyl)-4-methylbenzamide acts as a potent blocker of the chloride channel, preventing the influx of chloride ions into the cell. This results in a decrease in the membrane potential, which can lead to a decrease in neuronal excitability and neurotransmitter release. The exact mechanism of action of N-(2-bromo-4-nitrophenyl)-4-methylbenzamide is not fully understood, but it is thought to bind to a specific site on the chloride channel protein, blocking the movement of chloride ions through the channel.
Biochemical and Physiological Effects:
N-(2-bromo-4-nitrophenyl)-4-methylbenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the frequency and amplitude of miniature inhibitory postsynaptic currents (mIPSCs) in neurons, indicating a decrease in synaptic transmission. N-(2-bromo-4-nitrophenyl)-4-methylbenzamide has also been shown to decrease insulin secretion in pancreatic beta cells, suggesting a role for chloride channels in the regulation of insulin secretion.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(2-bromo-4-nitrophenyl)-4-methylbenzamide is its selectivity for chloride channels, making it a useful tool for investigating the role of chloride channels in various biological processes. However, one of the limitations of N-(2-bromo-4-nitrophenyl)-4-methylbenzamide is its potential for off-target effects, as it may interact with other ion channels or proteins in addition to chloride channels. Additionally, the high cost and low solubility of N-(2-bromo-4-nitrophenyl)-4-methylbenzamide may limit its use in some experiments.
Orientations Futures
There are several future directions for research involving N-(2-bromo-4-nitrophenyl)-4-methylbenzamide. One area of interest is the role of chloride channels in the regulation of insulin secretion, and whether N-(2-bromo-4-nitrophenyl)-4-methylbenzamide could be used as a therapeutic agent for diabetes. Another area of interest is the development of more selective chloride channel blockers, which could be used to investigate the specific roles of different types of chloride channels in various biological processes. Finally, the potential for off-target effects of N-(2-bromo-4-nitrophenyl)-4-methylbenzamide could be further investigated, and alternative methods for investigating the role of chloride channels could be explored.
Méthodes De Synthèse
N-(2-bromo-4-nitrophenyl)-4-methylbenzamide can be synthesized using a multi-step process that involves the reaction of 2-bromo-4-nitroaniline with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using techniques such as column chromatography or recrystallization. The purity of the final product is crucial for its use in scientific research.
Propriétés
IUPAC Name |
N-(2-bromo-4-nitrophenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O3/c1-9-2-4-10(5-3-9)14(18)16-13-7-6-11(17(19)20)8-12(13)15/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKRJYWZGVPKCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-nitrophenyl)-4-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzamide](/img/structure/B4936266.png)
![N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B4936268.png)

![N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzamide](/img/structure/B4936277.png)
![N-[4-(benzyloxy)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B4936289.png)
![4-{[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxyphenyl)-2-piperazinone](/img/structure/B4936296.png)
![1-[3-(3-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene](/img/structure/B4936297.png)
![3-(4-bromophenyl)-5-[2-(trifluoromethyl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4936301.png)
![N-[4-(aminocarbonyl)phenyl]-4-chloro-2-fluorobenzamide](/img/structure/B4936305.png)
![5-(4-chlorophenyl)-N-{[(4-ethylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B4936316.png)
![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(3-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B4936324.png)
![2-(4-butoxyphenyl)-5-(4-fluorophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4936329.png)
![(3aS*,6aR*)-3-[2-(4-methoxyphenyl)ethyl]-5-(2-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4936341.png)